molecular formula C5H10O3 B1311134 (S)-2-Hydroxyvaleric acid CAS No. 41014-93-1

(S)-2-Hydroxyvaleric acid

Cat. No.: B1311134
CAS No.: 41014-93-1
M. Wt: 118.13 g/mol
InChI Key: JRHWHSJDIILJAT-BYPYZUCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Hydroxyvaleric acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-ketovaleric acid using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the enzymatic resolution of racemic mixtures of 2-hydroxyvaleric acid using lipases, which selectively hydrolyze one enantiomer over the other.

Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can produce this compound efficiently. These microorganisms are engineered to express enzymes that catalyze the conversion of precursor molecules into this compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Hydroxyvaleric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ketovaleric acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-hydroxyvaleraldehyde using reducing agents like sodium borohydride.

    Esterification: It reacts with alcohols in the presence of acid catalysts to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Esterification: Sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) as catalysts.

Major Products:

    Oxidation: 2-Ketovaleric acid.

    Reduction: 2-Hydroxyvaleraldehyde.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

(S)-2-Hydroxyvaleric acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a substrate for studying enzyme kinetics and metabolic pathways involving hydroxy acids.

    Industry: this compound is used in the production of biodegradable polymers and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxyvaleric acid depends on its specific application. In enzymatic reactions, it acts as a substrate that binds to the active site of enzymes, undergoing catalysis to form products. The hydroxyl and carboxyl groups play crucial roles in its reactivity, enabling interactions with various molecular targets and pathways.

Comparison with Similar Compounds

(S)-2-Hydroxyvaleric acid can be compared with other hydroxy acids such as:

    Lactic Acid (2-Hydroxypropanoic acid): Similar in structure but with a shorter carbon chain.

    Malic Acid (2-Hydroxybutanedioic acid): Contains two carboxyl groups, making it more acidic.

    Citric Acid (2-Hydroxy-1,2,3-propanetricarboxylic acid): Contains three carboxyl groups and is widely used in the food industry.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity compared to other hydroxy acids.

Properties

IUPAC Name

(2S)-2-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWHSJDIILJAT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016643
Record name (2S)-2-Hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41014-93-1
Record name (2S)-2-Hydroxypentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41014-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Hydroxyvaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041014931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-hydroxyvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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